molecular formula C13H17ClN2O3 B2553815 Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate CAS No. 2034395-01-0

Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2553815
CAS No.: 2034395-01-0
M. Wt: 284.74
InChI Key: GJLUJOOCOGAFGK-UHFFFAOYSA-N
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Description

Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a 3-chloropyridin-4-yloxy moiety. This structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in medicinal and synthetic chemistry.

Properties

IUPAC Name

ethyl 4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-2-18-13(17)16-7-4-10(5-8-16)19-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLUJOOCOGAFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Chloropyridin-4-yloxy Group: This step involves the reaction of the piperidine derivative with 3-chloropyridine under suitable conditions to introduce the 3-chloropyridin-4-yloxy group.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloropyridine moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Functional Groups Potential Applications Reference
Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate (Target) Piperidine 1-Ethyl carboxylate, 4-(3-chloropyridin-4-yloxy) Chloropyridine, ester Medicinal chemistry intermediate -
Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cycloheptapyridin-11-ylidene)piperidine-1-carboxylate) Piperidine-bridged 1-Ethyl carboxylate, fused benzocycloheptapyridine Polycyclic aromatic, ester Antihistamine
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Piperidine 4-Ethyl carboxylate, 1-(6-chloropyridazinyl) Chloropyridazine, ester Synthetic intermediate
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Piperidine 1-Benzyl, 4-oxo, 3-ethyl carboxylate Ketone, benzyl, ester Pharmaceutical research
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Piperidine 1-tert-Butyl carboxylate, 4-(sulfonyloxyethyl) Sulfonate, tert-butyl ester Chemical synthesis

Key Observations :

  • Chlorinated Heteroaromatic Rings : The target compound’s 3-chloropyridinyloxy group differs from Loratadine’s benzocycloheptapyridine () and the chloropyridazine in . Pyridazine’s dual nitrogen atoms may alter electronic properties compared to pyridine.
  • Ester Groups : Ethyl esters are common, but tert-butyl esters () enhance steric bulk and stability, while methyl esters () may alter metabolic pathways.

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